3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds such as 4-bromo-2-fluoro-5-(trifluoromethyl)aniline and 2-bromo-5-(trifluoromethyl)aniline have been reported to exhibit antimicrobial effects . This suggests that the compound may interact with targets that are crucial for microbial survival and growth.
Mode of Action
Given its antimicrobial properties, it is plausible that the compound interacts with its targets in a way that inhibits microbial growth or survival .
Biochemical Pathways
It is reasonable to assume that the compound’s antimicrobial action involves disruption of essential biochemical pathways in microbes .
Result of Action
Given its reported antimicrobial effects, it can be inferred that the compound’s action results in the inhibition of microbial growth or survival .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic function, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of 2-fluoro-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The aniline ring can participate in reactions such as nitration, sulfonation, and halogenation.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes under mild conditions.
Major Products: The products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azides or thiols, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for various enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
Comparison: 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABHSMSXVXOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243342 | |
Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262198-06-0 | |
Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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